molecular formula C18H16F2N4O2 B13365290 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365290
M. Wt: 358.3 g/mol
InChI Key: NHKRGXFTKJSXAG-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethoxyphenyl group and an ethylphenyl group. This compound is of interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives.

    Introduction of Substituents: The difluoromethoxyphenyl and ethylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Final Coupling: The final step involves coupling the triazole ring with the substituted phenyl groups under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the difluoromethoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted phenyl and triazole derivatives.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness: 1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, while the ethylphenyl group contributes to its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-2-12-5-3-4-6-15(12)22-17(25)16-21-11-24(23-16)13-7-9-14(10-8-13)26-18(19)20/h3-11,18H,2H2,1H3,(H,22,25)

InChI Key

NHKRGXFTKJSXAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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